molecular formula C8H10N4O B13677744 2-(1-Methyl-3-pyrazolyl)imidazole-5-methanol

2-(1-Methyl-3-pyrazolyl)imidazole-5-methanol

Cat. No.: B13677744
M. Wt: 178.19 g/mol
InChI Key: YSHDRHCSBZHKNC-UHFFFAOYSA-N
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Description

2-(1-Methyl-3-pyrazolyl)imidazole-5-methanol is a heterocyclic compound that features both imidazole and pyrazole rings. These structures are known for their significant roles in various chemical and biological processes. The compound’s unique structure makes it a valuable subject of study in medicinal chemistry and other scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Methyl-3-pyrazolyl)imidazole-5-methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-methyl-3-pyrazolecarboxaldehyde with imidazole derivatives in the presence of a base. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that ensure high yield and purity. These methods often include the use of catalysts and optimized reaction conditions to enhance efficiency. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to achieve this .

Chemical Reactions Analysis

Types of Reactions

2-(1-Methyl-3-pyrazolyl)imidazole-5-methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

2-(1-Methyl-3-pyrazolyl)imidazole-5-methanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1-Methyl-3-pyrazolyl)imidazole-5-methanol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

    1-Methylimidazole: Shares the imidazole ring but lacks the pyrazole moiety.

    3-Methylpyrazole: Contains the pyrazole ring but lacks the imidazole structure.

    2-(1-Methyl-3-pyrazolyl)imidazole: Similar structure but without the methanol group.

Uniqueness

2-(1-Methyl-3-pyrazolyl)imidazole-5-methanol is unique due to the presence of both imidazole and pyrazole rings, along with a methanol group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C8H10N4O

Molecular Weight

178.19 g/mol

IUPAC Name

[2-(1-methylpyrazol-3-yl)-1H-imidazol-5-yl]methanol

InChI

InChI=1S/C8H10N4O/c1-12-3-2-7(11-12)8-9-4-6(5-13)10-8/h2-4,13H,5H2,1H3,(H,9,10)

InChI Key

YSHDRHCSBZHKNC-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=N1)C2=NC=C(N2)CO

Origin of Product

United States

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